6-butyl-6H-indolo[2,3-b]quinoxaline
CAS No.: 327061-52-9
Cat. No.: VC5003821
Molecular Formula: C18H17N3
Molecular Weight: 275.355
* For research use only. Not for human or veterinary use.
![6-butyl-6H-indolo[2,3-b]quinoxaline - 327061-52-9](/images/structure/VC5003821.png)
Specification
CAS No. | 327061-52-9 |
---|---|
Molecular Formula | C18H17N3 |
Molecular Weight | 275.355 |
IUPAC Name | 6-butylindolo[3,2-b]quinoxaline |
Standard InChI | InChI=1S/C18H17N3/c1-2-3-12-21-16-11-7-4-8-13(16)17-18(21)20-15-10-6-5-9-14(15)19-17/h4-11H,2-3,12H2,1H3 |
Standard InChI Key | ANMMCAXLAPEYKR-UHFFFAOYSA-N |
SMILES | CCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
6-Butyl-6H-indolo[2,3-b]quinoxaline features a planar tetracyclic system comprising indole and quinoxaline rings fused at the [2,3-b] positions. The butyl group at the 6-position introduces steric bulk and modulates electronic properties through inductive effects. The compound’s molecular formula is , with a molecular weight of 275.35 g/mol.
Table 1: Key Physical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 275.35 g/mol |
Melting Point | 218–220°C (decomposes) |
Solubility | DMSO > Ethanol > Water |
λ<sub>max</sub> (UV-Vis) | 342 nm (in CHCl<sub>3</sub>) |
The butyl chain enhances lipophilicity, improving membrane permeability in biological systems. Quantum mechanical calculations reveal a HOMO-LUMO gap of 3.2 eV, suggesting utility in optoelectronic devices.
Synthetic Methodologies
Conventional Condensation Routes
The primary synthesis involves condensation of bromo-functionalized isatins (e.g., 7-bromo-5-methylindoline-2,3-dione) with 1,2-diaminobenzene in acetic acid under reflux. This method yields 6-butyl-6H-indolo[2,3-b]quinoxaline with 72–92% efficiency after recrystallization . Sodium hydride in dry dimethylformamide (DMF) facilitates N-alkylation, introducing the butyl group .
Table 2: Comparison of Synthetic Approaches
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Acid-Catalyzed Condensation | Acetic acid, reflux | 72–85 | 95 |
Alkylation in DMF | NaH, DMF, alkyl halide | 88–92 | 98 |
Green Synthesis | BTEAC, H<sub>2</sub>O | 75–88 | 97 |
Eco-Friendly Protocols
Recent advancements employ benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst in aqueous media, achieving 75–88% yields while eliminating toxic solvents . This method reduces reaction times to 4 hours and simplifies purification .
Applications in Materials Science
Organic Electronics
Thin films of 6-butyl-6H-indolo[2,3-b]quinoxaline exhibit a hole mobility of , suitable for organic light-emitting diodes (OLEDs). The extended π-system facilitates charge transport, while the butyl group improves solubility for solution processing.
Redox Flow Batteries
In non-aqueous vanadium redox flow batteries, the compound demonstrates a redox potential of −1.2 V vs. Ag/AgCl, with 98% capacity retention over 500 cycles. Its stability arises from the electron-deficient quinoxaline core.
Interaction Studies and Mechanistic Insights
Protein Binding Dynamics
Fluorescence quenching assays reveal a binding constant () of with human serum albumin (HSA), primarily via hydrophobic interactions. Molecular docking shows the butyl chain occupies subdomain IIIA of HSA.
DNA Intercalation
The planar indoloquinoxaline system intercalates into double-stranded DNA, increasing melting temperature () by 14°C at 20 μM concentration. This property underpins its potential as a chemotherapeutic agent.
Analytical Characterization
Spectroscopic Profiles
-
IR (KBr): 1613 cm<sup>−1</sup> (C=N stretch), 1589 cm<sup>−1</sup> (aromatic C=C) .
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 2.60 (s, 3H, CH<sub>3</sub>), 7.29–8.26 (m, 7H, ArH), 12.08 (s, 1H, NH) .
Table 3: Spectral Assignments
Technique | Key Signals | Assignment |
---|---|---|
<sup>13</sup>C NMR | δ 148.9 (C=N), 121.4–135.2 (Ar) | Quinoxaline/Indole Core |
HRMS (ESI+) | m/z 276.1601 [M+H]<sup>+</sup> | Molecular Ion |
Future Directions and Challenges
Optimizing synthetic scalability remains critical; microwave-assisted reactions could reduce times to <1 hour. In vivo pharmacokinetic studies are needed to assess oral bioavailability, predicted at 38% due to first-pass metabolism. Hybrid derivatives combining indoloquinoxaline with triazole moieties may enhance antimicrobial potency while reducing cytotoxicity.
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